![molecular formula C26H25N3O3 B2805396 1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005127-13-8](/img/structure/B2805396.png)
1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Anticancer Activity: Heterocycles, including pyrazoles, have been explored for their potential as anticancer agents. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further investigation .
b. Anti-Inflammatory Properties: Pyrazole derivatives often exhibit anti-inflammatory activity. This compound could potentially modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
c. Antimicrobial and Antifungal Effects: Hydrazones, a class of compounds that includes this heterocycle, have demonstrated antimicrobial and antifungal properties. Researchers have studied their effectiveness against bacterial and fungal pathogens, suggesting potential applications in treating infections .
d. Antiviral Potential: Given the global impact of viral infections, compounds with antiviral activity are highly sought after. Investigations into the antiviral effects of this compound could reveal novel mechanisms for combating viral diseases .
Synthetic Applications
Beyond pharmacology, this compound has relevance in synthetic chemistry:
a. Building Block for Novel Molecules: Researchers can use this compound as a building block to synthesize more complex molecules. Its unique structure provides opportunities for diversification through functional group modifications .
b. Scaffold for Medicinal Chemistry: The pyrazole ring is a valuable scaffold in medicinal chemistry. By incorporating this compound into drug design, scientists can explore its interactions with biological targets and optimize its pharmacokinetic properties .
Crystallography and Spectroscopy
The newly synthesized heterocycle has been confirmed through X-ray diffraction and spectral analyses. These techniques provide valuable insights into its three-dimensional structure and bonding patterns .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that similar pyrazole derivatives interact with their targets and cause changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
Similar pyrazole derivatives are known to affect the life cycle ofLeishmania and Plasmodium species, thereby exerting their antileishmanial and antimalarial effects .
Result of Action
Similar pyrazole derivatives have shown to inhibit the growth ofLeishmania and Plasmodium species, thereby exhibiting their antileishmanial and antimalarial effects .
properties
IUPAC Name |
1,5-dibenzyl-3-(4-methoxyphenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-32-21-14-12-20(13-15-21)23-22-24(29(27-23)17-19-10-6-3-7-11-19)26(31)28(25(22)30)16-18-8-4-2-5-9-18/h2-15,22-24,27H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEVTSXUNAAXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)N(N2)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)



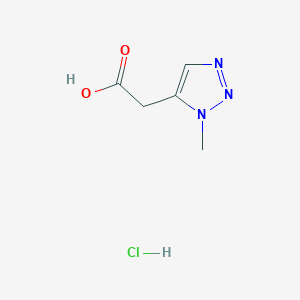
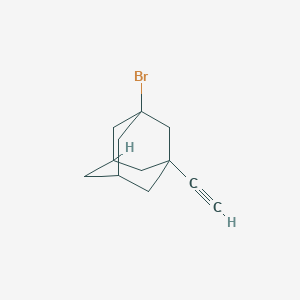
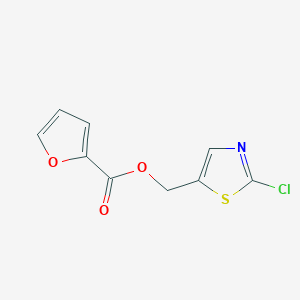
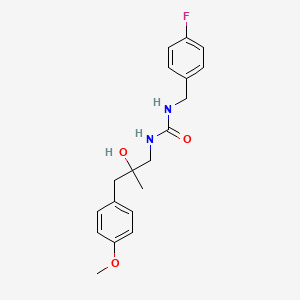
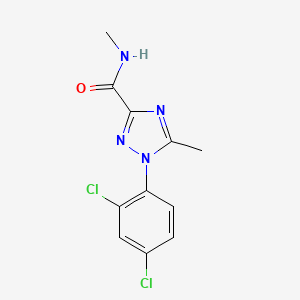
![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)
